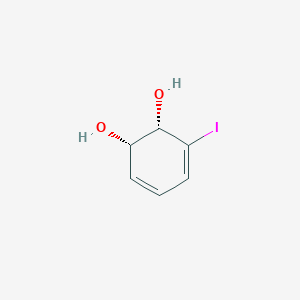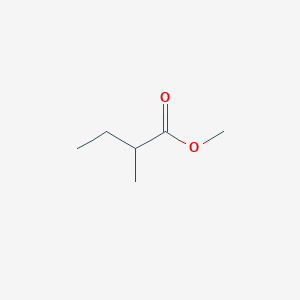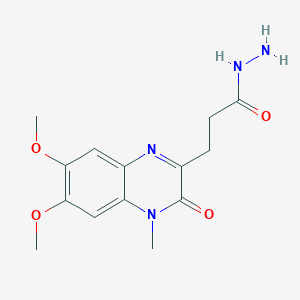
6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-proprionylcarboxylic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-proprionylcarboxylic acid hydrazide is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. This compound is also known as DMQP and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of DMQP is not fully understood. However, studies suggest that DMQP may exert its effects by modulating various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. DMQP has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Effets Biochimiques Et Physiologiques
DMQP has been found to have various biochemical and physiological effects. In vitro studies have shown that DMQP can induce apoptosis in cancer cells, protect neurons from oxidative stress, and reduce inflammation in various cell types. DMQP has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9. In vivo studies have shown that DMQP can reduce tumor growth in mice and improve cognitive function in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMQP in lab experiments is its potential as a multifunctional compound. DMQP has been found to have anticancer, neuroprotective, and anti-inflammatory properties, making it a useful tool for studying various diseases and conditions. However, one limitation of using DMQP in lab experiments is its relatively low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for DMQP research. One area of interest is the development of DMQP analogs with improved solubility and bioavailability. Another area of interest is the study of DMQP in combination with other compounds to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of DMQP and its potential in treating various diseases and conditions.
Méthodes De Synthèse
DMQP has been synthesized using different methods, including the condensation of 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-carboxylic acid with propanoyl hydrazide, and the condensation of 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-carboxylic acid with propanoyl hydrazide followed by reduction with NaBH4. Both methods have been reported to yield DMQP with high purity.
Applications De Recherche Scientifique
DMQP has been found to have potential in various research applications, including as an anticancer agent, a neuroprotective agent, and an anti-inflammatory agent. In vitro studies have shown that DMQP can induce apoptosis in cancer cells, protect neurons from oxidative stress, and reduce inflammation in various cell types. DMQP has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
131426-29-4 |
|---|---|
Nom du produit |
6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-proprionylcarboxylic acid hydrazide |
Formule moléculaire |
C14H18N4O4 |
Poids moléculaire |
306.32 g/mol |
Nom IUPAC |
3-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)propanehydrazide |
InChI |
InChI=1S/C14H18N4O4/c1-18-10-7-12(22-3)11(21-2)6-9(10)16-8(14(18)20)4-5-13(19)17-15/h6-7H,4-5,15H2,1-3H3,(H,17,19) |
Clé InChI |
FRKCSSCVWLUYQH-UHFFFAOYSA-N |
SMILES |
CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)NN)OC)OC |
SMILES canonique |
CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)NN)OC)OC |
Autres numéros CAS |
131426-29-4 |
Synonymes |
6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-proprionylcarboxylic acid hydrazide 6,7-DMeO-MQPCH DMEQ-hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



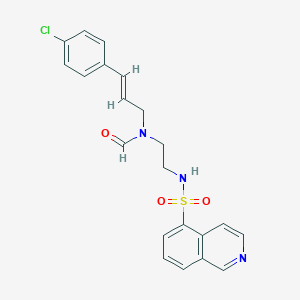
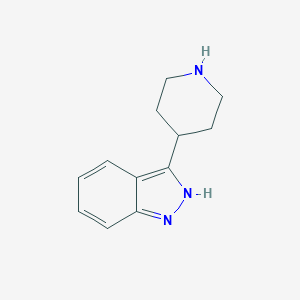

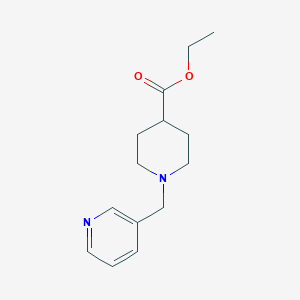
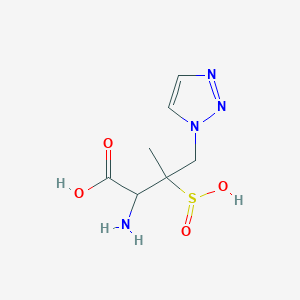
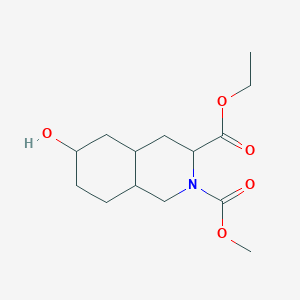
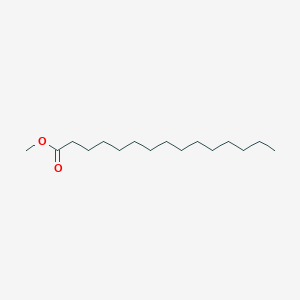
![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)
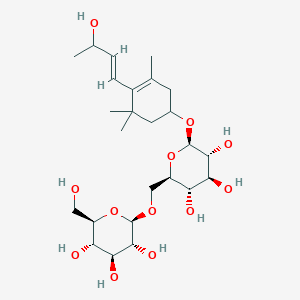
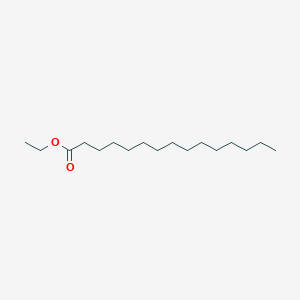
![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)
